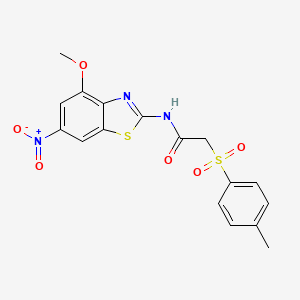

![molecular formula C22H18ClN3O3S B6546180 N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895439-61-9](/img/structure/B6546180.png)

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are aromatic heterocyclic compounds that contain a benzene ring fused to a thiazole ring . The specific compound you mentioned seems to be a complex benzothiazole derivative with additional functional groups.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like 1H NMR . The specific shifts in the NMR spectrum can provide information about the structure of the compound .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds that exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. These newly synthesized molecules were compared with standard reference drugs, and their potency against M. tuberculosis was evaluated . Further studies have explored the structure-activity relationships of these derivatives and their molecular docking interactions with the target protein DprE1.

Ligands for Metal Extraction

N-(1,3-benzothiazol-2-yl) compounds have been investigated as potential ligands for metal extraction. Their unique structural features make them attractive candidates for binding to metal ions in various applications, including catalysis and environmental remediation .

Biological Uses

The compound’s diverse biological activities span several areas:

- Larvicidal and Adulticidal Activities : 2-aminobenzothiazoles have been studied for their effects against Aedes aegypti mosquitoes .

Optical Materials

While not extensively explored, benzothiazole derivatives have potential as optical materials. Their electronic properties make them interesting candidates for applications in optoelectronics and photonics .

Dermatological Applications

Although not directly related to this specific compound, benzothiazoles have been used in dermatological drugs. For instance, mafenide, a sulfonamide derivative containing a benzothiazole moiety, has been employed for treating burns and wound infections .

Other Pharmacological Activities

Benzothiazoles have also been investigated as diuretic drugs, antiviral agents, and HIV protease inhibitors. Their diverse pharmacological properties continue to attract scientific interest .

Mecanismo De Acción

Target of Action

The primary target of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process, leading to the death of the bacteria .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall and eventually, bacterial death .

Pharmacokinetics

They are well absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the bacteria to become structurally weak, leading to their death .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or fats, can impact the absorption of the compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S/c1-28-17-9-3-7-15(20(17)29-2)21(27)26(13-14-6-5-11-24-12-14)22-25-19-16(23)8-4-10-18(19)30-22/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASAXJNZVHVZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6546101.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6546105.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6546113.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6546118.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6546122.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6546127.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6546143.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6546156.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B6546165.png)

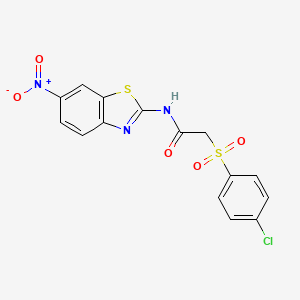

![N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6546169.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6546177.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6546202.png)